molecular formula C8H9NO5 B7779911 N-Phenylhydroxylamine oxalate CAS No. 619-98-7

N-Phenylhydroxylamine oxalate

Cat. No.: B7779911
CAS No.: 619-98-7
M. Wt: 199.16 g/mol
InChI Key: AERWWAYEYYMAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylhydroxylamine oxalate is an organic compound that serves as an important intermediate in various chemical processes. It is derived from N-phenylhydroxylamine, which is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The oxalate form is often used to stabilize the compound, making it easier to handle and store.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is typically carried out in an aqueous medium, and the temperature is maintained between 60-65°C to ensure optimal yield . The oxalate salt is then formed by reacting N-phenylhydroxylamine with oxalic acid, followed by recrystallization from ethanol .

Industrial Production Methods

Industrial production of N-phenylhydroxylamine oxalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques, such as crystallization and filtration, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenylhydroxylamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Dichromate, hydrogen peroxide.

    Reducing Agents: Zinc dust, hydrazine.

    Solvents: Ethanol, water, acetonitrile.

Major Products

    Nitrosobenzene: Formed through oxidation.

    Aniline: Formed through reduction.

    Nitrones: Formed through condensation with aldehydes.

Mechanism of Action

The mechanism of action of N-phenylhydroxylamine oxalate involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include the reduction of nitro groups to amines and the formation of nitrones through condensation reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxyaniline
  • N-Cyclohexylhydroxylamine
  • O-Phenylhydroxylamine
  • Nitrosobenzene

Uniqueness

N-Phenylhydroxylamine oxalate is unique due to its stability and ease of handling compared to its free base form. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

oxalic acid;N-phenylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERWWAYEYYMAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233423
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84447-15-4, 619-98-7
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.